2,6-Dichloro-2'-hydroxychalcone
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Overview
Description
2,6-Dichloro-2’-hydroxychalcone is a synthetic chalcone derivative with the molecular formula C15H10Cl2O2 and a molecular weight of 293.152 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and structural versatility. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the 2’ position on the chalcone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and 2’-hydroxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.
Industrial Production Methods: While specific industrial production methods for 2,6-Dichloro-2’-hydroxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones or flavanones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants like DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of 2,6-Dichloro-2’-hydroxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The compound’s hydroxyl and chloro groups play a crucial role in its binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
- 2-Hydroxychalcone
- 4-Hydroxychalcone
- 2’-Hydroxychalcone
- 4,5’-Dichloro-2’-hydroxychalcone
- 2,4-Dimethoxy-2’-hydroxychalcone
- 3,4’-Dimethoxy-2-hydroxychalcone
Comparison: 2,6-Dichloro-2’-hydroxychalcone is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to other chalcones . The specific positioning of the chloro and hydroxyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
73110-44-8 |
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Molecular Formula |
C15H10Cl2O2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H |
InChI Key |
DBQYHWPRRQKNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
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